Cas no 108928-81-0 (4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity))
108928-81-0 structure
Product Name:4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity)
CAS番号:108928-81-0
MF:C25H37NO4
メガワット:415.565587759018
CID:836115
PubChem ID:53441395
Update Time:2024-11-03
4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity) 化学的及び物理的性質
名前と識別子
-
- Salmeterol Related Compound B
- 4-Hydroxy-α1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Im
- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl]phenol
- 4-Hydroxy-α1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
- 4-HYDROXY-Α1-[[[6-(1-METHYL-3-PHENYLPROPOXY)HEXYL]AMINO]METHYL]-1,3-BENZENEDIMETHANOL (SALMETEROL IMPURITY)
- 1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]-2-[[6-(1-METHYL-3-PHENYLPROPOXY)HEXYL]AMINO]ETHANOL
- Salmeterol related compound B [USP]
- Salmeterol related compound B RS [USP]
- Salmeterol xinafoate specified impurity E [EP]
- 4-{1-Hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl}-2-(hydroxymethyl)phenol
- 4-Hydroxy-alpha1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
- Salmeterol EP Impurity E
- Salmeterol Xinafoate BP Impurity E
- (4-{1-Hydroxy-2- [6-(4-phenylbutan-2-yloxy)hexylaMino]ethyl}-2- (hydroxyMethyl)phenol)
- Salmeterol Related Compound B (10 mg) (4-{1-Hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl}-2-(hydroxymethyl)phenol)
- SALMETEROL XINAFOATE IMPURITY E [EP IMPURITY]
- SalmeterolEP Impurity E/ Salmeterol Related Compound B
- (4-{1-Hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl}-2-(hydroxymethyl)phenol)
- USP Salmeterol Related Compound B
- DB-344719
- 4-Hydroxy-alpha1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Impurity)
- 4-Hydroxy-alpha1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Im
- 108928-81-0
- R6O50AN25U
- Des(phenylbutoxy)(1-methyl-3-phenyl)propoxy salmeterol
- Q27287860
- SCHEMBL10770016
- UNII-R6O50AN25U
- 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)-2-((6-(1-methyl-3-phenylpropoxy)hexyl)amino)ethanol
- 4-Hydroxy-a1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Impurity)
- J-002208
- AKOS024463326
- 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol
- 4-Hydroxy- alpha 1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Impurity)
- 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[[6-(1-methyl-3-phenylpropoxy) hexyl] amino]ethanol
- 4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity)
-
- インチ: 1S/C25H37NO4/c1-20(11-12-21-9-5-4-6-10-21)30-16-8-3-2-7-15-26-18-25(29)22-13-14-24(28)23(17-22)19-27/h4-6,9-10,13-14,17,20,25-29H,2-3,7-8,11-12,15-16,18-19H2,1H3
- InChIKey: QHJWMYXXRZALKR-UHFFFAOYSA-N
- ほほえんだ: O(CCCCCCNCC(C1C=CC(=C(CO)C=1)O)O)C(C)CCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 415.27200
- どういたいしつりょう: 415.27225866g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 15
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 82Ų
じっけんとくせい
- 密度みつど: 1.110±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.12 g/l)(25ºC)、
- PSA: 81.95000
- LogP: 4.49670
4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303嚥下は有害である可能性がある+H 313皮膚接触は有害である可能性がある+h 333吸入は体に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity) 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019119719-1g |
4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol |
108928-81-0 | 95% | 1g |
$509.85 | 2023-09-04 | |
| TRC | H948170-2.5mg |
4-Hydroxy-a1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Impurity) |
108928-81-0 | 2.5mg |
$ 221.00 | 2023-09-07 | ||
| TRC | H948170-25mg |
4-Hydroxy-a1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Impurity) |
108928-81-0 | 25mg |
$ 1669.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1609625-3X1.5MG |
Salmeterol Related Compound B |
108928-81-0 | United States Pharmacopeia (USP) Reference Standard | 3X1.5MG |
¥14329.94 | 2022-02-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1609625-3X1.5MG |
108928-81-0 | 3X1.5MG |
¥15211.09 | 2023-01-05 | |||
| SHENG KE LU SI SHENG WU JI SHU | sc-487999-2.5 mg |
4-Hydroxy-α1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Impurity), |
108928-81-0 | ≥97% | 2.5 mg |
¥1,993.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-487999-2.5mg |
4-Hydroxy-α1-[[[6-(1-methyl-3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (Salmeterol Impurity), |
108928-81-0 | ≥97% | 2.5mg |
¥1993.00 | 2023-09-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1609625-3.53x1.5mg |
Salmeterol Related Compound B |
108928-81-0 | 3.53x1.5mg |
¥10902.39 | 2023-09-06 | ||
| A2B Chem LLC | AE15438-2.5mg |
4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol |
108928-81-0 | 2.5mg |
$319.00 | 2024-01-05 | ||
| A2B Chem LLC | AE15438-25mg |
4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol |
108928-81-0 | 25mg |
$1623.00 | 2024-01-05 |
4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity) 関連文献
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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